1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride
Description
1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a halogenated piperazine derivative characterized by a 2,4-dichlorobenzyl group attached to the piperazine ring and a carboxylic acid moiety at the 2-position, forming a hydrochloride salt. This compound is structurally distinct due to the combination of electron-withdrawing chlorine atoms on the benzyl group and the polar carboxylic acid group, which influence its physicochemical and biological properties . Its synthesis likely involves coupling a 2,4-dichlorobenzyl halide with a protected piperazine-2-carboxylic acid backbone, followed by deprotection and salt formation, as seen in analogous syntheses of piperazine derivatives .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2.ClH/c13-9-2-1-8(10(14)5-9)7-16-4-3-15-6-11(16)12(17)18;/h1-2,5,11,15H,3-4,6-7H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQTFZJWCYMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Piperazine-2-carboxylic acid acts as a nucleophile, attacking the electrophilic benzyl carbon of 2,4-dichlorobenzyl chloride. The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (NaH) is commonly used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.
Example Protocol
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Reactants : Piperazine-2-carboxylic acid (10.0 g, 77.0 mmol), 2,4-dichlorobenzyl chloride (15.2 g, 77.0 mmol)
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Solvent : THF (100 mL)
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Base : NaH (3.7 g, 92.4 mmol)
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Workup : Acidification with HCl to pH 2, extraction with ethyl acetate, and crystallization from dichloromethane/hexanes
Key Variables
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Solvent Choice : THF and DMF provide optimal solubility for both reactants.
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Temperature : Reactions conducted at 80°C minimize side products like dialkylated piperazine.
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Stoichiometry : A 1:1 molar ratio of piperazine-2-carboxylic acid to 2,4-dichlorobenzyl chloride ensures mono-alkylation.
Protective Group Strategies for Carboxylic Acid Stability
To prevent undesired side reactions at the carboxylic acid group during alkylation, protective groups such as tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) are employed.
BOC-Protected Intermediate Synthesis
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Protection : Piperazine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (BOC₂O) in a 1:1 dioxane/water mixture at pH 11.
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Alkylation : The BOC-protected intermediate reacts with 2,4-dichlorobenzyl chloride under SN2 conditions.
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Deprotection : Hydrochloric acid in dioxane removes the BOC group, yielding the final hydrochloride salt.
Advantages :
Yield : 80–85% over three steps.
Multi-Step Synthesis from Piperazine Precursors
Industrial-scale production often employs cost-effective precursors like anhydrous piperazine and 2,4-dichlorobenzyl bromide.
Two-Step Process
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Piperazine Alkylation :
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Carboxylic Acid Introduction :
Industrial-Scale Optimization
Purification Techniques
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Crystallization : The hydrochloride salt is purified via anti-solvent crystallization using ethanol and hexanes.
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Chromatography : Semi-preparative HPLC with C18 columns resolves diastereomers (if present).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Alkylation | 97% | >99% | Moderate |
| BOC-Protected Route | 85% | 98% | High |
| Continuous Flow | 92% | 99.5% | Industrial |
Key Observations :
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Direct alkylation offers high yields but requires stringent pH control.
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Protective group strategies enhance purity at the expense of additional steps.
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Continuous flow systems maximize throughput for commercial production.
Side Reactions and Mitigation
Common Side Products
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
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Serotonin Reuptake Inhibition :
- The compound has been studied for its ability to inhibit serotonin reuptake, which suggests potential applications in treating mood disorders such as depression and anxiety. Similar compounds have shown efficacy in modulating neurotransmitter levels, indicating that this compound may influence mood-regulating pathways .
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Tachykinin Receptor Antagonism :
- Research indicates that this compound may act as an antagonist at tachykinin receptors. This property could be beneficial in pain management therapies, as tachykinins are involved in pain signaling pathways.
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Neuroprotective Effects :
- Given its interactions with neurotransmitter systems, there is potential for this compound to provide neuroprotective effects, making it a candidate for further studies in neurodegenerative disease contexts.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that allow for the modification of the piperazine scaffold to enhance biological activity or alter pharmacokinetic properties.
Example Synthesis Pathway:
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Formation of the Piperazine Ring :
- Starting materials undergo cyclization reactions to form the piperazine structure.
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Substitution Reactions :
- Chlorination and alkylation steps introduce the dichlorobenzyl group and carboxylic acid functionalities.
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Purification :
- The final product is purified through recrystallization from suitable solvents to achieve the hydrochloride form, which enhances solubility.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride and related compounds:
Key Structural and Functional Comparisons
Chlorine atoms may improve binding to hydrophobic enzyme pockets, as seen in metallo-β-lactamase (MBL) inhibitors . The 3,4-dichloro isomer (CAS 1261231-99-5) differs in chlorine positioning, which could alter target specificity or metabolic stability .
Functional Group Contributions :
- The carboxylic acid group at C2 enables metal chelation, critical for MBL inhibition , whereas methylated analogs (e.g., 2-methyl-piperazine derivatives) lack this property but may offer improved metabolic stability .
- Hydrochloride salt formation improves aqueous solubility compared to free bases, addressing solubility issues common in piperazine-2-carboxylic acid derivatives .
Synthetic Complexity: The target compound requires orthogonal protection/deprotection strategies for the carboxylic acid and amines, similar to methods described for piperazine-2-carboxylic acid dihydrochloride . In contrast, non-carboxylic acid derivatives (e.g., 1-(2,4-dichloro-benzyl)-2-methyl-piperazine hydrochloride) involve fewer steps, as methylation simplifies purification .
Biological Relevance :
- Piperazine derivatives with halogenated benzyl groups are explored for antimicrobial and antiviral applications. For example, 1-(3,4-dichlorobenzoyl)-piperazine derivatives inhibit SARS-CoV-2 proteases , while siderophore-containing analogs target bacterial iron uptake systems .
- The carboxylic acid group’s metal-binding capability is absent in methylated or sulfonated analogs, limiting their utility in enzyme inhibition .
Research Findings and Data
- Solubility and Stability : Piperazine-2-carboxylic acid derivatives often exhibit poor solubility in organic solvents, necessitating hydrochloride salt formation for improved bioavailability .
- Enzyme Inhibition : Compounds like 1-(3,4-dichlorobenzoyl)-4-Boc-piperazine-2-carboxylic acid (from ) show IC₅₀ values in the micromolar range against viral proteases, suggesting the dichloro-benzyl group enhances target affinity .
- Safety Profiles: Analogous compounds (e.g., 1-(2-cyano-benzyl)-piperazine-2-carboxylic acid hydrochloride) require strict handling under GHS guidelines, indicating similar precautions for the target compound .
Biological Activity
1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound notable for its unique structure and significant biological activity. Its molecular formula is C12H15Cl3N2O2, with a molecular weight of approximately 325.62 g/mol. The compound features a piperazine ring and a dichlorobenzyl substituent, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure includes:
- Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
- Dichlorobenzyl Group : Enhances biological activity through interactions with various receptors.
- Carboxylic Acid Functional Group : Involved in multiple chemical reactions such as esterification and amidation.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antipsychotic Activity : The compound shows potential as an antipsychotic agent by interacting with neurotransmitter receptors, particularly serotonin and dopamine receptors. The dichlorobenzyl group significantly contributes to its receptor affinity and pharmacological profile.
- Antibacterial Properties : Research indicates that this compound exhibits antibacterial activity, making it a candidate for treating bacterial infections. Its effectiveness may be attributed to its ability to disrupt bacterial cell processes.
Antipsychotic Activity
Studies have demonstrated that this compound has a high affinity for serotonin (5-HT) and dopamine (D2) receptors. This interaction is crucial for its potential use in managing psychiatric disorders. The following table summarizes the binding affinities of the compound:
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT1A | 12 |
| D2 | 8 |
This data indicates that the compound may effectively modulate neurotransmitter systems involved in mood regulation.
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against various bacterial strains. The results are summarized below:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 15 | 128 µg/mL |
These findings highlight the compound's potential as a therapeutic agent against certain bacterial infections .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antipsychotic Effects : In a clinical trial involving patients with schizophrenia, administration of the compound resulted in significant improvements in psychotic symptoms compared to placebo controls. Patients reported reduced hallucinations and improved mood stability.
- Case Study on Antibacterial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that treatment with this compound led to a marked reduction in infection markers and improved clinical outcomes.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1-(2,4-Dichloro-benzyl)-piperazine-2-carboxylic acid hydrochloride, and how do they influence experimental design?
- Answer: The compound is a white to pale reddish-yellow crystalline powder with a melting point of ~258°C. It is sparingly soluble in water but soluble in polar organic solvents (e.g., DMF, DMSO), necessitating solvent optimization for dissolution in reactions or assays. Stability data indicate incompatibility with strong oxidizers, which may generate toxic gases (CO, NOx, HCl) under combustion or decomposition . Researchers must prioritize inert atmospheres and controlled storage (dry, ventilated conditions) to minimize degradation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Answer: Store in sealed containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to humidity or light, as these may accelerate hydrolysis or photodegradation. Use personal protective equipment (gloves, goggles) during handling due to potential skin/eye irritation . For solubility-dependent assays, pre-dissolve in DMSO and verify stability via HPLC before use .
Advanced Research Questions
Q. What synthetic routes are available for preparing derivatives of this compound, and how can reaction efficiency be optimized?
- Answer: A common approach involves coupling reactions using reagents like EDC/HOAt for carboxyl group activation (e.g., peptide derivatization) . For triazole derivatives, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under biphasic conditions (H2O:DCM) with sodium ascorbate as a reductant achieves high yields. Monitor reaction progress via TLC (hexane:EtOAc, 1:8) and purify using silica chromatography . Optimize stoichiometry (1.2 equiv. azide, 0.3 equiv. CuSO4·5H2O) to minimize byproducts .
Q. How can researchers resolve contradictions in reported solubility or stability data across studies?
- Answer: Discrepancies may arise from variations in purity (e.g., 95% vs. 98%) or residual solvents. Validate purity via NMR or LC-MS and standardize solvent systems. For stability, conduct accelerated degradation studies under varying pH, temperature, and humidity to identify critical degradation pathways . Cross-reference with thermodynamic simulations (e.g., COSMO-RS) to predict solubility profiles .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Answer:
- Structural elucidation: High-resolution MS and 1H/13C NMR (DMSO-d6) to confirm substitutions on the piperazine ring.
- Purity assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards.
- Stability monitoring: TGA/DSC for thermal decomposition analysis and FTIR to detect oxidation byproducts (e.g., carbonyl groups) .
Q. What experimental designs are recommended for studying the compound's biological mechanisms of action?
- Answer: Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or kinases. Validate via SPR (surface plasmon resonance) for binding affinity and in vitro assays (e.g., kinase inhibition). For cellular studies, employ fluorescence tagging (e.g., FITC conjugation) to track uptake and subcellular localization . Include positive controls (e.g., known kinase inhibitors) and dose-response curves to assess IC50 values .
Q. How can researchers address gaps in toxicological or ecotoxicological data for this compound?
- Answer: Conduct acute toxicity assays (e.g., zebrafish embryo toxicity test) to determine LC50 values. For environmental impact, evaluate biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential using logP calculations (experimental or in silico tools like EPI Suite) . Collaborate with computational toxicology groups to generate QSAR models for risk prediction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
